Cas no 1806920-81-9 (3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine)

3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine
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- インチ: 1S/C7H6BrF2N3O2/c8-4-1-5(6(9)10)12-7(13(14)15)3(4)2-11/h1,6H,2,11H2
- InChIKey: QJGWLLWHYGDMSQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)F)N=C(C=1CN)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- XLogP3: 1.2
- トポロジー分子極性表面積: 84.7
3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029056340-1g |
3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine |
1806920-81-9 | 97% | 1g |
$2,980.00 | 2022-03-31 | |
Alichem | A029056340-250mg |
3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine |
1806920-81-9 | 97% | 250mg |
$988.80 | 2022-03-31 | |
Alichem | A029056340-500mg |
3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine |
1806920-81-9 | 97% | 500mg |
$1,630.00 | 2022-03-31 |
3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine 関連文献
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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8. Book reviews
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridineに関する追加情報
Professional Introduction to 3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine (CAS No. 1806920-81-9)
3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine (CAS No. 1806920-81-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its nitropyridine core structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of functional groups such as the aminomethyl side chain, the bromo substituent, and the difluoromethyl group imparts unique chemical properties that make it invaluable in medicinal chemistry applications.
The significance of this compound is further underscored by its role in the development of novel therapeutic agents. Recent studies have highlighted its potential in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, researchers have explored its utility in creating kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The aminomethyl group provides a versatile handle for further functionalization, allowing chemists to attach additional pharmacophores that enhance binding affinity and selectivity.
In addition to its applications in kinase inhibition, 3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine has been investigated for its role in developing antimicrobial agents. The difluoromethyl group is particularly noteworthy, as it is known to improve metabolic stability and bioavailability of drug candidates. This has led to several studies focusing on its incorporation into antibiotics and antiviral compounds. The bromo substituent also plays a critical role in modulating reactivity, enabling diverse synthetic strategies for constructing complex molecular architectures.
The compound's nitropyridine core is another key feature that contributes to its versatility. Nitroaromatic compounds are well-documented for their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This property has been leveraged in designing molecules that exhibit potent activity against enzymes and receptors involved in metabolic disorders. Furthermore, the nitro group can be further functionalized through reduction or diazotization reactions, providing additional pathways for drug development.
Recent advances in computational chemistry have also enhanced the understanding of 3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine's reactivity and mechanism of action. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights have guided the design of more effective derivatives with improved pharmacokinetic profiles. For example, virtual screening techniques have been employed to identify novel analogs with enhanced binding affinity and reduced toxicity.
The synthesis of 3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine involves a multi-step process that requires precise control over reaction conditions. The introduction of the bromo group typically occurs via halogenation reactions, while the difluoromethyl moiety is often incorporated through metal-catalyzed cross-coupling reactions. The final step involves nitration to introduce the nitro group at the 2-position of the pyridine ring. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
The compound's stability under various conditions is another area of interest. Studies have shown that it remains stable under standard storage conditions but may degrade when exposed to strong acids or bases. This information is crucial for formulating drug candidates that incorporate this intermediate. Additionally, solubility studies have revealed that it exhibits moderate solubility in organic solvents but limited solubility in water, which may influence its formulation as an active pharmaceutical ingredient.
In conclusion, 3-(Aminomethyl)-4-bromo-6-(difluoromethyl)-2-nitropyridine (CAS No. 1806920-81-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it a valuable building block for developing innovative therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an even greater role in addressing unmet medical needs.
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